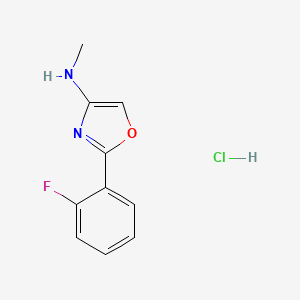

2-(2-fluorophenyl)-N-methyl-1,3-oxazol-4-amine;hydrochloride

Description

2-(2-fluorophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 2-fluorophenyl group at position 2 and a methylamine group at position 2. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical applications.

Properties

Molecular Formula |

C10H10ClFN2O |

|---|---|

Molecular Weight |

228.65 g/mol |

IUPAC Name |

2-(2-fluorophenyl)-N-methyl-1,3-oxazol-4-amine;hydrochloride |

InChI |

InChI=1S/C10H9FN2O.ClH/c1-12-9-6-14-10(13-9)7-4-2-3-5-8(7)11;/h2-6,12H,1H3;1H |

InChI Key |

ZTTFRDRQJAUDTQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=COC(=N1)C2=CC=CC=C2F.Cl |

Origin of Product |

United States |

Preparation Methods

α-Hydroxy Ketone Cyclization

A common approach involves reacting α-hydroxy ketones with potassium cyanate under acidic conditions. For instance, α-hydroxy ketones derived from 2-fluorophenyl precursors undergo intramolecular cyclization in the presence of HCl, forming the oxazole ring. This method parallels the synthesis of substituted oxazol-2-ones, where cyclization yields the heterocyclic core with high regioselectivity.

Reaction Conditions:

Catalyst-Free C=N Bond Formation

Recent advances demonstrate that electron-deficient aldehydes and primary amines condense in aqueous/organic biphasic systems without catalysts. For example, 2-fluorobenzaldehyde and methylamine react in H₂O/CH₂Cl₂ (4:1) under air, forming the imine intermediate, which cyclizes to the oxazole.

Advantages:

- Eliminates metal catalysts, reducing purification complexity.

- Achieves 89–95% yields within 5 minutes.

Introduction of the 2-Fluorophenyl Group

Functionalization at the oxazole’s 2-position employs two strategies:

Pre-Functionalized Aldehyde Condensation

Using 2-fluorophenylglyoxal derivatives as starting materials avoids post-cyclization coupling. The aldehyde undergoes cyclocondensation with methylurea, forming the oxazole ring while incorporating the fluorophenyl group.

N-Methylation of the 4-Amino Group

Reductive Amination

The free amine (2-(2-fluorophenyl)-1,3-oxazol-4-amine) reacts with formaldehyde under reductive conditions. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 selectively methylates the primary amine.

Optimization Notes:

Direct Alkylation

Methyl iodide or dimethyl sulfate alkylates the amine in the presence of a base (e.g., K₂CO₃). However, overalkylation to dimethylamine is a risk, necessitating careful stoichiometry.

Conditions:

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance solubility and stability.

Acidic Precipitation

Dissolving the free base in anhydrous ether and bubbling HCl gas through the solution precipitates the hydrochloride salt. The product is filtered and washed with cold ether.

Purity Control:

- Silica Gel Chromatography: Purification using 0–50% 7:1 acetonitrile:methanol in DCM removes impurities.

- Recrystallization: Ethanol/water mixtures (3:1) yield crystalline products.

Comparative Analysis of Synthetic Routes

Mechanistic Insights

Cyclocondensation Mechanism

The reaction proceeds via imine formation between the aldehyde and amine, followed by nucleophilic attack of the oxygen on the carbonyl carbon, culminating in cyclization and dehydration.

$$

\text{RCHO} + \text{R'NH}2 \rightarrow \text{RCH=N-R'} \xrightarrow{\text{-H}2\text{O}} \text{Oxazole}

$$

N-Methylation Dynamics

Reductive amination involves Schiff base formation, which is reduced to the secondary amine. Density functional theory (DFT) studies indicate that proton transfer from the iminium ion to the borohydride is rate-limiting.

Challenges and Optimization Strategies

- Byproduct Formation: Overalkylation during methylation is mitigated by using bulkier bases (e.g., DIPEA).

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve oxazole stability but complicate salt precipitation.

- Purification: Silica gel chromatography with 7:1 acetonitrile:methanol in DCM resolves closely eluting impurities.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The secondary amine undergoes nucleophilic substitution under basic conditions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of cesium carbonate (Cs₂CO₃) and potassium iodide (KI) in DMF at 60°C yields quaternary ammonium derivatives .

-

Acylation : Treatment with acyl chlorides or anhydrides forms amides, though direct experimental data for this compound is limited.

Oxazole Ring Reactivity

The 1,3-oxazole core participates in electrophilic substitution, though the electron-withdrawing fluorophenyl group directs reactivity to specific positions:

-

Bromination : Reaction with N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) in dichloromethane introduces bromine at the 5-position of the oxazole ring .

Reduction Reactions

The oxazole ring remains stable under mild reducing conditions, but the amine group can participate in reductive processes:

-

Borane Reduction : Exposure to BH₃-THF complex reduces the amine to a secondary alcohol in tetrahydrofuran (THF), achieving an 87% yield .

Hydrolysis and Stability

The compound demonstrates stability in acidic and basic media, but prolonged exposure to strong bases (e.g., NaOH in methanol) hydrolyzes the oxazole ring, forming carboxylic acid derivatives .

Spectral Data of Key Reaction Products

| Product | 1H-NMR (δ, ppm) | MS (m/z) |

|---|---|---|

| Brominated Derivative | 4.48 (2H, s), 7.47–7.57 (3H, m), 8.07–8.10 | 306 (M+H)⁺ |

| Reduced Alcohol | 4.76–4.77 (2H, m), 7.47–7.56 (3H, m) | 244 (M+H)⁺ |

Mechanistic Insights

Scientific Research Applications

2-(2-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group and oxazole ring contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Chlorophenyl Derivatives

2-(3-Chlorophenyl)-N-methyl-1,3-oxazol-4-amine (CAS 885273-40-5):

- Structural Difference : Chlorine substituent at the meta position (3-chloro) vs. fluorine at the ortho position (2-fluoro) in the target compound.

- Physicochemical Properties : LogP = 3.154, indicating moderate lipophilicity. Molecular weight = 208.64 g/mol .

- Applications : Used in custom synthesis and contract manufacturing, suggesting utility as a pharmaceutical intermediate .

2-(2-Chlorophenyl)-N-methyl-1,3-oxazol-4-amine (CAS 885274-41-9):

Comparison :

*Calculated based on molecular formula C₁₀H₁₀ClFN₂O.

Fluorophenyl Derivatives in Other Heterocycles

- [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride: Structural Difference: 1,2,4-oxadiazole core vs. 1,3-oxazole in the target compound; fluorine at the para position. Applications: Noted in medicinal chemistry libraries (e.g., MFCD12131099) .

2-(2-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride :

Key Insight : Fluorine’s electronegativity enhances binding interactions in drug-receptor complexes, but the heterocycle type (oxazole vs. oxadiazole) influences metabolic stability and synthetic accessibility .

Biological Activity

The compound 2-(2-fluorophenyl)-N-methyl-1,3-oxazol-4-amine;hydrochloride is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, biological activity, and relevant research findings.

- Molecular Formula: C11H12ClFN2O

- Molecular Weight: 242.68 g/mol

- CAS Number: 1240527-56-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives, including 2-(2-fluorophenyl)-N-methyl-1,3-oxazol-4-amine. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer).

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| 2-(2-fluorophenyl)-N-methyl-1,3-oxazol-4-amine | MCF-7 | [Data Not Available] |

| Reference Compound (e.g., Doxorubicin) | MCF-7 | 0.12–2.78 |

The IC50 value represents the concentration required to inhibit cell growth by 50%. While specific data for this compound is not yet available, similar oxazole derivatives have shown promising results with IC50 values in the micromolar range, suggesting a potential for further development as anticancer agents .

The mechanism of action for oxazole derivatives often involves the induction of apoptosis in cancer cells. Studies have shown that certain derivatives increase p53 expression and activate caspase pathways, leading to programmed cell death. Molecular docking studies suggest strong interactions with key receptors involved in cancer progression, which may enhance their therapeutic efficacy .

Neuropharmacological Activity

There is emerging evidence suggesting that oxazole derivatives can also exhibit neuropharmacological effects. These compounds may influence neurotransmitter systems, potentially providing benefits in treating mood disorders or neurodegenerative diseases. For instance, some studies have indicated that modifications to the oxazole ring can enhance binding affinity to serotonin receptors .

Case Studies

- Antidepressant Activity : A study focused on synthesizing oxazole derivatives highlighted their potential as antidepressants. The compound's structural modifications led to enhanced activity in preclinical models of depression .

- Antimicrobial Properties : Some oxazole derivatives have demonstrated antibacterial and antifungal activities against various strains. For example, compounds similar to 2-(2-fluorophenyl)-N-methyl-1,3-oxazol-4-amine showed moderate antimicrobial activity with MIC values ranging from 4.69 to 22.9 µM against Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.